molecular formula C5H14N2 B2547777 [(2S)-2-aminopropyl]dimethylamine CAS No. 70831-55-9

[(2S)-2-aminopropyl]dimethylamine

Cat. No.: B2547777
CAS No.: 70831-55-9
M. Wt: 102.181
InChI Key: RRQHLOZQFPWDCA-YFKPBYRVSA-N
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Description

[(2S)-2-aminopropyl]dimethylamine is an organic compound with the molecular formula C5H14N2 It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image

Biochemical Analysis

Biochemical Properties

[(2S)-2-aminopropyl]dimethylamine plays a role in biochemical reactions, particularly in the metabolism of methylated amines . It interacts with enzymes such as trimethylamine dehydrogenase, which oxidizes methyl groups to formaldehyde . This interaction is crucial in the utilization of methanol and methylated amines .

Cellular Effects

It is known that amines can influence cell function, including cell signaling pathways, gene expression, and cellular metabolism . For instance, amines can act as signaling molecules, influencing the behavior of cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules. It can bind to enzymes, influencing their activity . For example, it can act as a substrate for certain enzymes, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the stability and degradation of amines can influence their long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . High doses of amines can have toxic or adverse effects

Metabolic Pathways

This compound is involved in the metabolic pathways of methylated amines . It interacts with enzymes such as trimethylamine dehydrogenase, influencing the metabolic flux and metabolite levels .

Transport and Distribution

It is known that amines can interact with transporters and binding proteins, influencing their localization or accumulation .

Subcellular Localization

Amines can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

[(2S)-2-aminopropyl]dimethylamine can be synthesized through several methods. One common approach involves the reductive amination of acetone with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions, with the dimethylamine acting as both the amine source and the reducing agent.

Industrial Production Methods

In industrial settings, this compound is produced through a catalytic hydrogenation process. This involves the reaction of acetone with dimethylamine in the presence of a hydrogenation catalyst, such as palladium on carbon, under high pressure and temperature. This method is efficient and yields high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

[(2S)-2-aminopropyl]dimethylamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenated compounds and alkylating agents are often employed in substitution reactions.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Secondary amines.

    Substitution: Alkylated amines and other substituted derivatives.

Scientific Research Applications

[(2S)-2-aminopropyl]dimethylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    Dimethylamine: A simpler amine with two methyl groups attached to the nitrogen atom.

    Trimethylamine: An amine with three methyl groups attached to the nitrogen atom.

    Diethylamine: An amine with two ethyl groups attached to the nitrogen atom.

Uniqueness

[(2S)-2-aminopropyl]dimethylamine is unique due to its chiral nature and specific three-dimensional arrangement. This chirality can impart distinct biological and chemical properties, making it valuable for applications where stereochemistry is crucial.

Properties

IUPAC Name

(2S)-1-N,1-N-dimethylpropane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2/c1-5(6)4-7(2)3/h5H,4,6H2,1-3H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQHLOZQFPWDCA-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70831-55-9
Record name [(2S)-2-aminopropyl]dimethylamine
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